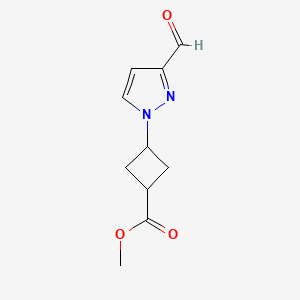

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-15-10(14)7-4-9(5-7)12-3-2-8(6-13)11-12/h2-3,6-7,9H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDBGLQTVBTWCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(C1)N2C=CC(=N2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate typically involves the reaction of a pyrazole derivative with a cyclobutane carboxylate ester. One common method is the condensation of 3-formylpyrazole with methyl cyclobutane-1-carboxylate under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Methyl 3-(3-carboxypyrazol-1-yl)cyclobutane-1-carboxylate.

Reduction: Methyl 3-(3-hydroxymethylpyrazol-1-yl)cyclobutane-1-carboxylate.

Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring can interact with various receptors or enzymes, modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Cyclobutane Derivatives

The structural uniqueness of Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate lies in its formylpyrazole substituent. Comparisons with analogous compounds highlight the impact of substituents on reactivity, stability, and application:

Table 1: Comparative Analysis of Cyclobutane Derivatives

Key Observations :

Substituent Effects on Reactivity: The formyl group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., hydrazine coupling) . In contrast, bromopyrazole derivatives (e.g., Methyl 3-(3-bromo-1H-pyrazol-1-yl)propanoate) are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) . Chiral substituents (e.g., phenyl/p-tolyl in ) introduce stereochemical complexity, enabling enantioselective catalysis .

Synthetic Accessibility :

- The target compound is synthesized via modular alkylation-condensation sequences, whereas photocycloadditions are required for strained cyclobutanes with bulky aryl groups .

Analytical Profiles :

- LCMS and HPLC data (e.g., m/z 411 vs. 618 in Reference Example 104) reflect differences in molecular weight and polarity due to substituents .

Biological Activity

Methyl 3-(3-formylpyrazol-1-yl)cyclobutane-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research findings regarding its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

This compound features a cyclobutane ring substituted with a pyrazole moiety. The presence of the formyl group on the pyrazole enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, pyrazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | E. coli, S. aureus |

| Pyrazole Derivative A | 10 | Pseudomonas aeruginosa |

| Pyrazole Derivative B | 5 | Staphylococcus epidermidis |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Research shows that these compounds can induce apoptosis in various cancer cell lines. For example, a study demonstrated that this compound exhibited cytotoxic effects against human cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a recent experiment, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 15 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

| MCF7 (Breast) | 12 | Inhibition of proliferation |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest. Preliminary studies indicate that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.

Table 2: Inhibition of Pro-inflammatory Cytokines

| Cytokine | Inhibition (%) at 50 µM |

|---|---|

| TNF-alpha | 70 |

| IL-6 | 65 |

| IL-1 beta | 60 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Receptor Binding : The compound may bind to receptors involved in inflammation and cancer pathways.

- Enzyme Inhibition : It could inhibit enzymes such as cyclooxygenases or lipoxygenases, leading to reduced inflammatory responses.

- Induction of Apoptosis : The structure allows for interaction with apoptotic pathways, promoting cell death in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.